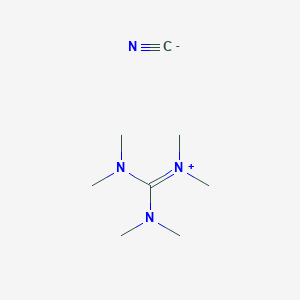
Hexamethylguanidinium cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylguanidinium cyanide is an organic compound that features a hexamethylguanidinium cation and a cyanide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexamethylguanidinium cyanide can be synthesized through the reaction of hexamethylguanidine with a cyanide source. One common method involves the reaction of hexamethylguanidine with hydrogen cyanide or a cyanide salt under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexamethylguanidinium cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide anion can participate in nucleophilic substitution reactions with electrophiles.
Complex Formation: The hexamethylguanidinium cation can form complexes with various anions and metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent decomposition of the cyanide anion.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield alkylated products, while complex formation can result in stable ionic compounds.
Wissenschaftliche Forschungsanwendungen
Hexamethylguanidinium cyanide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Materials Science: Employed in the development of new materials with unique properties, such as ionic liquids and solid-state electrolytes.
Biology and Medicine: Investigated for potential use in biochemical assays and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of hexamethylguanidinium cyanide involves the interaction of the cyanide anion with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. The hexamethylguanidinium cation can also interact with biological molecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Hexamethylguanidinium cyanide can be compared with other cyanide salts, such as sodium cyanide and potassium cyanide. While all these compounds contain the cyanide anion, this compound is unique due to the presence of the hexamethylguanidinium cation, which imparts different physical and chemical properties. Similar compounds include:
Sodium Cyanide: Commonly used in mining and organic synthesis.
Potassium Cyanide: Used in electroplating and as a reagent in organic chemistry.
Trimethylsilyl Cyanide: Employed in organic synthesis as a cyanide source.
Eigenschaften
Molekularformel |
C8H18N4 |
|---|---|
Molekulargewicht |
170.26 g/mol |
IUPAC-Name |
bis(dimethylamino)methylidene-dimethylazanium;cyanide |
InChI |
InChI=1S/C7H18N3.CN/c1-8(2)7(9(3)4)10(5)6;1-2/h1-6H3;/q+1;-1 |
InChI-Schlüssel |
FVTJQEPLZRIVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=[N+](C)C)N(C)C.[C-]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















